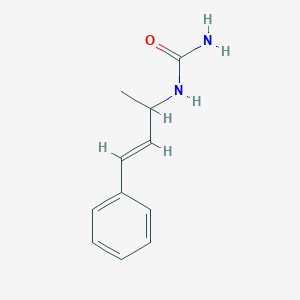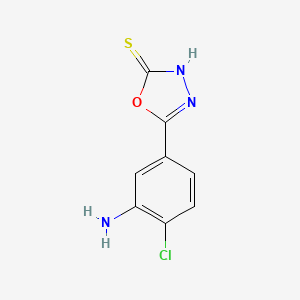
N-(1-methyl-3-phenyl-2-propen-1-yl)urea
Vue d'ensemble
Description
N-(1-methyl-3-phenyl-2-propen-1-yl)urea, commonly known as MPUP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MPUP is a urea derivative that has been synthesized for its use in biological and medicinal research.
Mécanisme D'action
MPUP exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. MPUP has also been shown to inhibit the activity of lipoxygenase, another enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
MPUP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). MPUP has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPUP in lab experiments is its high solubility in water, which makes it easy to administer to experimental animals. However, one of the limitations of using MPUP is its relatively low potency compared to other anti-inflammatory drugs such as ibuprofen or aspirin.
Orientations Futures
There are several potential future directions for the research on MPUP. One potential direction is the development of new drugs based on the structure of MPUP that have improved potency and selectivity for COX-2 inhibition. Another potential direction is the investigation of the effects of MPUP on other inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) pathway. Additionally, the potential use of MPUP in the treatment of other diseases such as cancer and neurodegenerative disorders warrants further investigation.
Conclusion:
In conclusion, MPUP is a urea derivative that has shown promising results in scientific research for its anti-inflammatory and analgesic properties. Its mechanism of action involves the inhibition of COX-2 and lipoxygenase, and it has been shown to have a variety of biochemical and physiological effects. While there are advantages and limitations to using MPUP in lab experiments, there are several potential future directions for research on this compound.
Applications De Recherche Scientifique
MPUP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of chronic pain and inflammation.
Propriétés
IUPAC Name |
[(E)-4-phenylbut-3-en-2-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9(13-11(12)14)7-8-10-5-3-2-4-6-10/h2-9H,1H3,(H3,12,13,14)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOJOGVCRSGDRQ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C1=CC=CC=C1)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-methoxyphenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3860009.png)
![3-[2-(4-bromobenzylidene)hydrazino]-N-isobutyl-3-oxopropanamide](/img/structure/B3860021.png)

![2-hydroxy-N'-{[9-methyl-4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}benzohydrazide](/img/structure/B3860029.png)
![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B3860030.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B3860036.png)
![ethyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860043.png)

![2-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3860069.png)
![2-{[3-(2-chlorophenoxy)propyl]amino}ethanol](/img/structure/B3860077.png)

![2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B3860096.png)

![N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3860117.png)
